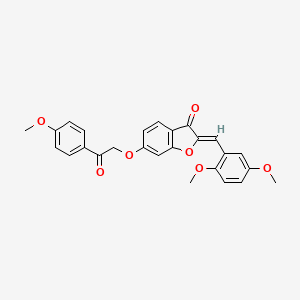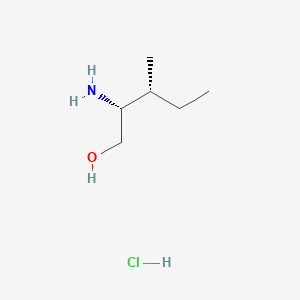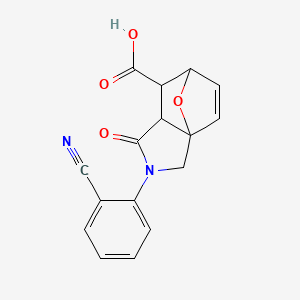
Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester, also known as PCE, is a chemical compound that has gained significant attention in scientific research in recent years. PCE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester is not fully understood, but it is believed to act as an inhibitor of certain enzymes, specifically proteases. This inhibition results in the prevention of protein degradation, which can have significant implications in various biological processes.
Biochemical and Physiological Effects:
Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins. Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has also been shown to inhibit the growth of certain cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester is its high yield and purity when synthesized using the appropriate methods. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, one limitation of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several future directions for research involving Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester. One potential area of study is its use as an anti-cancer agent, specifically in the treatment of breast cancer. Additionally, Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action and potential applications of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester in these areas.
Synthesemethoden
Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester can be synthesized through various methods, including the reaction of piperazine-1-carboxylic acid with 4-(4-cyclohexylbenzenesulfonyl) chloride in the presence of a base such as triethylamine. This reaction results in the formation of Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has been extensively studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, specifically in the preparation of amide linkages. Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester has also been used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
Eigenschaften
IUPAC Name |
ethyl 4-(4-cyclohexylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-2-25-19(22)20-12-14-21(15-13-20)26(23,24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,16H,2-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKXEWSWXFXMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxylic acid, 4-(4-cyclohexylbenzenesulfonyl)-, ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)

![(1R,5S)-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)
![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899106.png)
![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)

![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)